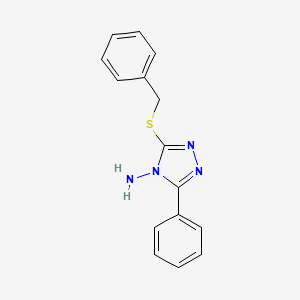
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound features a triazole ring substituted with a benzylsulfanyl group at the 3-position and a phenyl group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the triazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate in ethanol.
Phenyl Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a phenyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent.
Biological Studies: The compound can be used to study the biological pathways and mechanisms of action of triazole derivatives in various organisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to cell death. The triazole ring can interact with enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine: Similar structure with an indole group instead of a phenyl group.
3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the presence of both benzylsulfanyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as an antimicrobial and antifungal agent compared to other similar compounds .
Properties
IUPAC Name |
3-benzylsulfanyl-5-phenyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-19-14(13-9-5-2-6-10-13)17-18-15(19)20-11-12-7-3-1-4-8-12/h1-10H,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRHVINEGSCHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
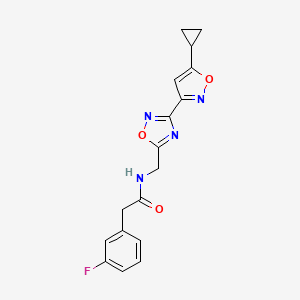
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2832766.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2832767.png)
![N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832768.png)
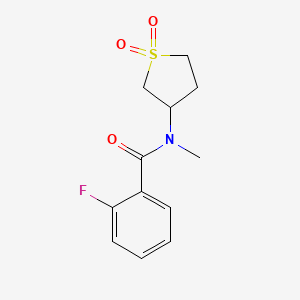
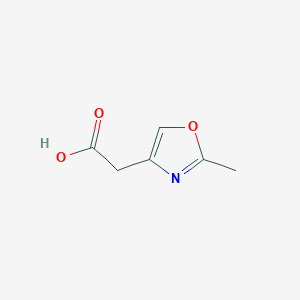
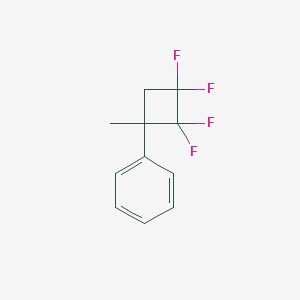
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2832772.png)
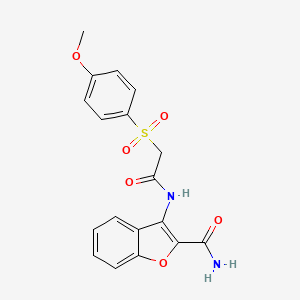
![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2832776.png)
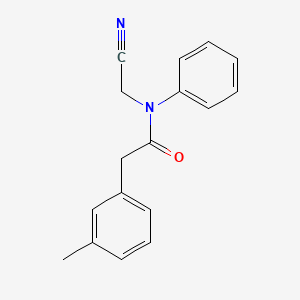
![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)
